molecular formula C13H15ClN2O2 B1451868 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide CAS No. 1098347-65-9

2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide

Cat. No. B1451868
CAS RN: 1098347-65-9
M. Wt: 266.72 g/mol
InChI Key: KUSPGFDAPLUYCI-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide” is a chemical with diverse applications in scientific research. Its IUPAC name is 2-chloro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15ClN2O2/c1-9(14)13(18)15-10-5-2-3-6-11(10)16-8-4-7-12(16)17/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,18) . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Medicinal Chemistry: Pyrrolidine Derivatives as Therapeutic Agents

The pyrrolidine ring, a core structure in “2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide”, is widely utilized in medicinal chemistry due to its versatility and biological relevance . This compound can be used to design novel biologically active compounds with potential therapeutic applications. The presence of the pyrrolidine ring can enhance the stereochemistry of the molecule, contributing to its three-dimensional coverage and potentially improving its interaction with biological targets.

Antimicrobial Research: Targeting Resistant Strains

Compounds with a pyrrolidine structure have shown promise in antimicrobial research, particularly against resistant strains . The chloro and propanamide groups in the compound could be modified to increase its antibacterial activity, making it a valuable scaffold for developing new antibiotics.

Drug Design: Enhancing Pharmacokinetic Properties

The saturated nature of the pyrrolidine ring in this compound allows for efficient exploration of pharmacophore space due to sp3-hybridization . This characteristic is crucial in drug design, where the modification of physicochemical parameters can lead to improved ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for drug candidates.

Bioactive Molecule Synthesis: Structure-Activity Relationship (SAR)

The compound’s structure provides a platform for SAR investigation, where different substituents can be explored for their effects on biological activity . This is particularly useful in synthesizing bioactive molecules with target selectivity, where the orientation of substituents can lead to different biological profiles.

Chemical Synthesis: Functionalization of Pyrrolidine Rings

The compound serves as a precursor for the functionalization of preformed pyrrolidine rings . This process is significant in chemical synthesis, where derivatives of proline, a pyrrolidine-containing amino acid, can be obtained and used in various synthetic applications.

Analytical Standards: Reference Compounds in Chromatography

“2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide” can be used as a reference standard in chromatographic analyses to determine the presence of similar structures in complex mixtures . This application is essential in quality control and research settings where precise measurements are required.

Pharmacology: Investigating Stereogenicity and Biological Profiles

The stereogenicity of the pyrrolidine ring in this compound allows researchers to study how different stereoisomers and spatial orientations of substituents can influence the biological profile of drug candidates . This aspect is crucial in pharmacology, where enantioselective binding to proteins can lead to different therapeutic outcomes.

Antioxidative Research: Potential in Oxidative Stress Mitigation

Compounds with pyrrolidine structures have been implicated in antioxidative research, suggesting a role in combating oxidative stress . The specific substituents in “2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide” could be optimized to enhance this property, contributing to the development of novel antioxidants.

Safety and Hazards

The compound has several hazard statements: H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-9(14)13(18)15-10-4-6-11(7-5-10)16-8-2-3-12(16)17/h4-7,9H,2-3,8H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSPGFDAPLUYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N2CCCC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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